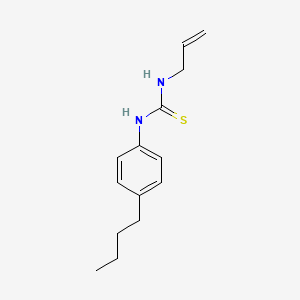
3-(3-Chlorophenyl)but-2-enoic acid
Vue d'ensemble
Description
3-(3-Chlorophenyl)but-2-enoic acid is a chemical compound with the CAS Number: 7394-51-6 . It has a molecular weight of 196.63 and its IUPAC name is (2E)-3-(3-chlorophenyl)-2-butenoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ . This indicates that the compound has a double bond in the butenoic acid part of its structure, and a chlorine atom attached to the phenyl group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 196.63 .Applications De Recherche Scientifique
Scientific Research Applications of 3-(3-Chlorophenyl)but-2-enoic Acid
Synthesis and Precursor Use :
- (Allan & Tran, 1981) discuss the synthesis of (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids from 4-chloroacetophenone. These compounds are analogues of baclofen and can serve as precursors for radiolabelled baclofen of high specific activity.
Molecular Conformational Analysis :
- (Mary et al., 2014) conducted a study on the molecular conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, offering insights into the molecule’s charge transfer and stability.
Crystal Structure Investigations :
- (Dong Heng-shan et al., 2005) synthesized and analyzed the crystal structure of a derivative of this compound, contributing to the understanding of its structural properties.
Chemical Synthesis Applications :
- A series of studies, including (Dong et al., 2005) and (Silverman et al., 1987), describe the synthesis of various compounds using this compound or its derivatives, showcasing its versatility in chemical synthesis.
Potential in Insecticidal Activities :
- (Elliott et al., 1983) explored analogues of fenvalerate derived from acids like 3-methylbut-3-enoic acid, which are structurally related to this compound, for their insecticidal activities.
Photoluminescence in Molecular Crystals :
- (Zhestkij et al., 2021) discussed the use of a derivative of this compound in the synthesis of molecular crystals with stable photoluminescence properties.
Water Purification Studies :
- (Matthews, 1990) investigated the purification of water using titanium dioxide suspensions under UV light, with compounds like 3-chlorophenol (related to this compound) as solutes.
Scientific Research Applications of this compound
Synthesis and Molecular Studies
Synthesis of Analogues : this compound has been explored in the synthesis of various analogues, including baclofen derivatives. These derivatives are synthesized as conformationally restricted analogues, demonstrating the compound's utility in creating structurally specific molecules (Allan & Tran, 1981).
Molecular Conformation and Analysis : The conformational behavior and structural stability of this compound and its derivatives have been studied using density functional theory. These studies provide valuable insights into the molecule's characteristics, such as hyperpolarizability and charge transfer, which are important for understanding its potential in nonlinear optical properties (Mary et al., 2014).
Structural and Chemical Properties
Crystal Structure Analysis : The compound and its derivatives have been subjected to crystallographic studies to understand their structural properties. X-ray crystallography has been employed to determine the crystal structure, providing insights into molecular geometry and arrangement (Dong Heng-shan et al., 2005).
Substrate Stereospecificity Studies : Research has been conducted to determine the substrate and inhibitory properties of various analogues of this compound. These studies contribute to understanding the compound's interactions with biological enzymes, like gamma-aminobutyric acid aminotransferase, which can influence its pharmacological applications (Silverman et al., 1987).
Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling : The compound has been used in palladium-catalyzed cross-coupling reactions to synthesize various substituted but-3-enoic acids. These reactions demonstrate the compound's utility in creating diverse organic molecules, which can have broad applications in pharmaceuticals and materials science (Abarbri et al., 2000).
Synthesis of Inhibitors : Research on the synthesis of analogues of this compound has led to the development of potent inhibitors of enzymes like kynurenine-3-hydroxylase. These inhibitors are significant for exploring neuroprotective agents (Drysdale et al., 2000).
Safety and Hazards
The safety information available indicates that 3-(3-Chlorophenyl)but-2-enoic acid has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCQHVRLZOUFS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)
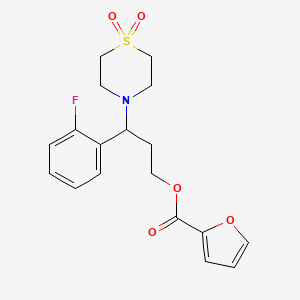
![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
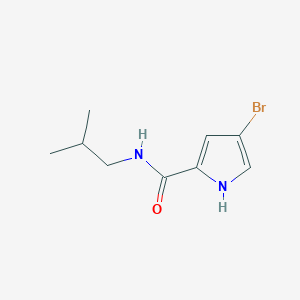
![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)


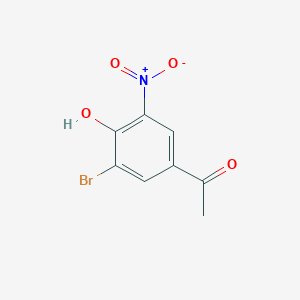
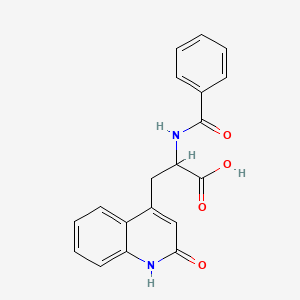
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)
